1,4-Dihydropurin-6-one

Solubility Formulation Cell Culture Media

1,4-Dihydropurin-6-one, commonly referred to as hypoxanthine (CAS 68-94-0), is a naturally occurring purine derivative and a key intermediate in the purine salvage and degradation pathways. It exists as an equilibrium mixture of the keto-N1HN7H and keto-N1HN9H tautomers in aqueous and DMSO solutions, a property that directly influences its UV-Vis absorption, enzymatic recognition, and solubility behavior.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
Cat. No. B12361916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydropurin-6-one
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=NC2C(=NC=N2)C(=O)N1
InChIInChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2,4H,(H,8,9,10)
InChIKeyZRRMHBVNWJQKPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dihydropurin-6-one (Hypoxanthine): A Purine Scaffold with Quantifiable Tautomer-Dependent Properties for Research and Industrial Sourcing


1,4-Dihydropurin-6-one, commonly referred to as hypoxanthine (CAS 68-94-0), is a naturally occurring purine derivative and a key intermediate in the purine salvage and degradation pathways [1]. It exists as an equilibrium mixture of the keto-N1HN7H and keto-N1HN9H tautomers in aqueous and DMSO solutions, a property that directly influences its UV-Vis absorption, enzymatic recognition, and solubility behavior [2]. With a molecular formula of C₅H₄N₄O and a molecular weight of 136.11 g/mol, it serves as a required substrate in numerous cell-culture systems and as a fundamental biochemical reagent in enzymology and drug-discovery workflows.

Why Generic Purine Substitution Cannot Replace 1,4-Dihydropurin-6-one in Critical Applications


Although purine bases such as adenine, guanine, and xanthine share the same bicyclic core, they cannot be freely interchanged with 1,4-dihydropurin-6-one in biological or analytical workflows. Each purine exhibits distinct solubility, enzyme kinetics, and metabolic fate. For instance, hypoxanthine is the preferred purine source for Plasmodium falciparum in culture over adenine, guanine, inosine, adenosine, and guanosine [1]. Its unique tautomeric equilibrium—approximately equal populations of keto-N1HN7H and keto-N1HN9H in water at 298.15 K—directly shapes its UV-Vis spectral fingerprint and enzyme–substrate recognition, properties not replicated by any single other purine base [2]. Substituting with xanthine, adenine, or guanine introduces quantifiable differences in solubility, enzyme affinity (Km), and metabolic stability that can compromise experimental reproducibility and industrial process consistency.

Quantitative Comparative Evidence for 1,4-Dihydropurin-6-one Against Closest Purine Analogs


Aqueous Solubility of 1,4-Dihydropurin-6-one vs. Adenine and Guanine at 25°C and 100°C

At 25°C, the solubility of 1,4-dihydropurin-6-one (5.29 mM) is lower than that of adenine (6.6–8.0 mM) but two orders of magnitude higher than that of guanine (0.039 mM). At elevated temperature (100°C), its solubility increases to 108 mM, compared to 180.5 mM for adenine. This temperature-dependent solubility profile enables controlled dissolution for media preparation and recrystallization-based purification, distinguishing it from the poorly soluble guanine [1].

Solubility Formulation Cell Culture Media

Xanthine Oxidase Michaelis–Menten Kinetics: 1,4-Dihydropurin-6-one vs. Xanthine as Substrate

Using capillary electrophoresis/dynamic frontal analysis, the Michaelis–Menten constant (KM) for 1,4-dihydropurin-6-one with xanthine oxidase (XOD) was determined as 770 ± 40 μmol L⁻¹, whereas xanthine as a substrate exhibits a KM of 85 ± 6 μmol L⁻¹ [1]. The approximately 9-fold higher KM for hypoxanthine indicates significantly lower affinity for XOD compared to xanthine.

Enzyme Kinetics Xanthine Oxidase Substrate Specificity

Human HGPRT Affinity: 1,4-Dihydropurin-6-one vs. Guanine as Salvage Substrate

For human wild-type HGPRT, the KM of 1,4-dihydropurin-6-one is 5.6 ± 1.9 μM, which is modestly lower (i.e., higher affinity) than the KM for guanine at 7.9 ± 0.5 μM [1]. In an independent study using recombinant enzyme, KM values were 8.23 ± 1.43 μM for hypoxanthine and 5.08 ± 0.79 μM for guanine, highlighting that differences in enzyme preparation and assay conditions can reverse the relative affinity order [2]. The kcat for guanine (14.69 ± 1.21 s⁻¹) exceeds that for hypoxanthine (9.02 ± 0.95 s⁻¹), indicating higher catalytic turnover for guanine despite similar binding affinity [2].

HGPRT Purine Salvage Enzyme Kinetics

In Vivo Metabolic Fate: Salvage vs. Degradation Rate Constants in Neonates

In a semi-mechanistic pharmacokinetic-pharmacodynamic model of neonates with hypoxic-ischemic encephalopathy, 1,4-dihydropurin-6-one was shown to be salvaged (i.e., recycled into nucleotide pools) with a rate constant of 0.5 h⁻¹ (95% CI: 0.33–0.77), while degradation to xanthine proceeded at 0.2 h⁻¹ (95% CI: 0.09–0.31) [1]. This 2.5:1 salvage-to-degradation ratio indicates that, even under pathophysiological stress, the dominant metabolic fate is reutilization rather than irreversible oxidation.

Metabolic Stability Pharmacokinetics Salvage Pathway

Tautomeric Equilibrium: keto-N1HN7H vs. keto-N1HN9H Populations in Solution

At the MP2/6-311++G(2df,pd)//B3LYP/6-311++G(d,p) level of theory, the keto-N1HN7H tautomer is the global minimum in vacuum and in low-dielectric continuum (ε = 4). However, in DMSO and water at 298.15 K, 1,4-dihydropurin-6-one exists as an approximately equal mixture of the keto-N1HN9H and keto-N1HN7H tautomers [1]. This tautomeric duality is directly responsible for the compound's dual absorption features in UV-Vis spectra, as confirmed by QM/FQ atomistic simulations that show the keto-1H7H and keto-1H9H forms generate distinct spectral contributions [2].

Tautomerism UV-Vis Spectroscopy Solution Chemistry

Plasmodium falciparum Culture: 1,4-Dihydropurin-6-one is the Preferred Purine Source Over Adenine and Guanine

In semi-defined minimal medium for Plasmodium falciparum cultivation, 1,4-dihydropurin-6-one (hypoxanthine) was demonstrated to be the preferred purine source over adenine, guanine, inosine, adenosine, and guanosine, although all supported growth equally [1]. The optimal concentration range for parasite growth is 15–120 μM [2]. This preference reflects the parasite's dependence on hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), for which hypoxanthine is the highest-affinity substrate with a KM well below 1 μM [3].

Malaria Culture Parasitology Purine Auxotrophy

Prioritized Application Scenarios for 1,4-Dihydropurin-6-one Based on Quantifiable Differentiation Evidence


Malaria Parasite Culture and Antimalarial Drug Screening

For Plasmodium falciparum continuous culture, 1,4-dihydropurin-6-one at 50–100 μM is the established standard additive to RPMI-1640 medium. Its status as the preferred purine source over adenine and guanine, combined with the quantitative optimal concentration range of 15–120 μM, makes it the only purine base for which both preference and concentration-response data are documented in this model system [1]. Substitution with adenine or guanine, while growth-permissive, introduces a non-native purine salvage bias that can alter drug-sensitivity phenotypes.

Xanthine Oxidase Inhibitor Screening and Purine Metabolism Studies

The 9.1-fold higher KM of 1,4-dihydropurin-6-one for xanthine oxidase compared to xanthine (770 vs. 85 μmol L⁻¹) makes it invaluable for designing two-substrate competition experiments [1]. In inhibitor screening campaigns against XOD, using hypoxanthine as the primary substrate allows discrimination between competitive inhibitors that preferentially occupy the hypoxanthine-binding pose vs. those binding at the xanthine-oriented configuration.

Hybridoma Selection via HAT Medium and HGPRT-Dependent Protocols

1,4-Dihydropurin-6-one is an irreplaceable component of HAT (hypoxanthine–aminopterin–thymidine) selection medium, where HGPRT activity is required for survival. Its KM for human HGPRT (5.6–8.2 μM) and the documented 2.5:1 salvage-to-degradation ratio in vivo support its reliable incorporation into nucleotide pools under aminopterin blockade [1][2]. Guanine, with a variable KM and higher kcat, introduces different salvage kinetics that can alter selection stringency.

UV-Vis-Based Quantification and Purity Verification in Complex Matrices

The equal-population tautomeric equilibrium of 1,4-dihydropurin-6-one in water and DMSO generates a unique dual-contribution UV-Vis spectrum with λmax at 249.5 nm (pH 4–7, ε = 10,700) and characteristic absorbance ratios A250/A260 = 1.32, A280/A260 = 0.09, and A290/A260 = 0.01 [1][2]. These ratios serve as quantitative identity and purity markers that no other purine base replicates, enabling specific detection even in the presence of xanthine or uric acid.

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